molecular formula C15H20N2O3 B2739284 Methyl [1-(anilinocarbonyl)piperidin-4-YL]acetate CAS No. 952905-89-4

Methyl [1-(anilinocarbonyl)piperidin-4-YL]acetate

Cat. No.: B2739284
CAS No.: 952905-89-4
M. Wt: 276.336
InChI Key: FAQNZOCRWNWFQW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [1-(anilinocarbonyl)piperidin-4-YL]acetate typically involves the reaction of aniline with piperidine-4-carboxylic acid, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl [1-(anilinocarbonyl)piperidin-4-YL]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl [1-(anilinocarbonyl)piperidin-4-YL]acetate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl [1-(anilinocarbonyl)piperidin-4-YL]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl [1-(benzoyl)piperidin-4-YL]acetate
  • Methyl [1-(phenylcarbamoyl)piperidin-4-YL]acetate
  • Methyl [1-(pyridin-4-ylcarbonyl)piperidin-4-YL]acetate

Uniqueness

Methyl [1-(anilinocarbonyl)piperidin-4-YL]acetate is unique due to its specific anilinocarbonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in studying protein interactions and developing new pharmaceuticals .

Biological Activity

Methyl [1-(anilinocarbonyl)piperidin-4-YL]acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an anilinocarbonyl group and an acetate moiety, which contributes to its biological activity. The molecular formula is C14H18N2O2C_{14}H_{18}N_{2}O_{2}, with a molecular weight of 250.31 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : Compounds similar in structure have shown affinity for various receptors, including adenosine receptors, which play a crucial role in neuroprotection and anti-inflammatory responses. For instance, agonists of the A1 adenosine receptor have demonstrated neuroprotective effects in ischemic models .
  • Enzyme Inhibition : The compound may inhibit specific enzymes such as protein tyrosine kinases (PTKs), which are involved in cancer progression. PTK inhibitors have been shown to effectively manage malignancies driven by growth factor receptors .

Antitumor Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antitumor properties. This compound is hypothesized to act similarly by inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study : A study evaluating the antitumor activity of related compounds found that they inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 0.5 to 5 µM .

Antibacterial and Antifungal Activity

The compound's potential antibacterial and antifungal activities are also noteworthy. Compounds with similar structures have been shown to disrupt bacterial cell walls and inhibit fungal growth.

  • Research Findings : A related series of compounds demonstrated minimum inhibitory concentration (MIC) values below 1 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess comparable efficacy .

Table 1: Biological Activity Summary

Activity TypeIC50/MIC ValuesReference
Antitumor0.5 - 5 µM
Antibacterial< 1 µg/mL
Antifungal< 1 µg/mL

Properties

IUPAC Name

methyl 2-[1-(phenylcarbamoyl)piperidin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-20-14(18)11-12-7-9-17(10-8-12)15(19)16-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQNZOCRWNWFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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